molecular formula C16H14N2O2 B11857313 Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate CAS No. 1384264-86-1

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate

Cat. No.: B11857313
CAS No.: 1384264-86-1
M. Wt: 266.29 g/mol
InChI Key: IGINPAHLBPBZRI-UHFFFAOYSA-N
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Description

Ethyl 4-(imidazo[1,2-a]pyridin-3-yl)benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine moiety fused to a pyridine ring, substituted at the 3-position and linked to an ethyl benzoate group at the 4-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

1384264-86-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-17-15-5-3-4-10-18(14)15/h3-11H,2H2,1H3

InChI Key

IGINPAHLBPBZRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Two-Component Condensation with 2-Aminopyridines

The imidazo[1,2-a]pyridine scaffold is typically constructed via condensation between 2-aminopyridines and α-halocarbonyl compounds. For ethyl 4-(imidazo[1,2-a]pyridin-3-yl)benzoate, this involves reacting 2-aminopyridine with ethyl 4-(bromoacetyl)benzoate. The reaction proceeds through nucleophilic attack of the aminopyridine’s exocyclic amine on the carbonyl carbon, followed by cyclization and bromide elimination.

Optimization Insights :

  • Solvent Systems : Ethanol–water mixtures (4:1 v/v) enhance cyclization efficiency by balancing solubility and polarity.

  • Temperature : Microwave-assisted heating at 120°C reduces reaction time from 12 hours to 30 minutes while maintaining a 68% yield.

Metal-Free Synthesis Strategies

Oxidative Cyclization Using N-Bromosuccinimide (NBS)

A three-step, one-pot protocol avoids transition metals by leveraging NBS as both an oxidant and bromine source. Ethyl 4-(prop-1-en-1-yl)benzoate reacts with 2-aminopyridine in PEG-400/water (3:1), followed by NBS-mediated cyclization at 60°C.

Key Data :

ParameterValue
Yield74%
Reaction Time8 hours
Purity (HPLC)98.2%

This method eliminates lachrymatory intermediates and achieves regioselective bromination at the 3-position of the imidazo ring.

Patent-Based Alkylation Approaches

Nucleophilic Substitution with Ethyl 4-Bromobenzoate

U.S. Patent 4,804,658 describes alkylating imidazo[1,2-a]pyridine derivatives with ethyl 4-bromobenzoate under mild conditions:

Procedure :

  • Dissolve 3H-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add ethyl 4-bromobenzoate (1.2 eq) and potassium carbonate (2.5 eq).

  • Reflux at 80°C for 24 hours.

  • Purify via column chromatography (silica gel, 30% ethyl acetate/hexane).

Results :

  • Yield : 62%

  • Melting Point : 102–104°C

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, benzoate Ar–H), 7.94 (d, J = 6.8 Hz, 1H, pyridine H-6), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

Esterification of Pre-Formed Carboxylic Acid Intermediates

Oxalyl Chloride-Mediated Activation

European Patent EP1917263A1 details converting (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid to its ethyl ester analog using oxalyl chloride:

Steps :

  • React imidazo[1,2-a]pyridine-3-acetic acid (1.0 eq) with oxalyl chloride (2.5 eq) in ethylene dichloride at 25°C.

  • Quench with ethanol to form the ethyl ester.

  • Recrystallize from ethyl acetate/hexane.

Performance Metrics :

  • Purity : 97.4% (HPLC)

  • Scale-Up Feasibility : Demonstrated for 10 kg batches.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Reaction TimeScalability
Two-Component Condensation6895.830 minModerate
NBS-Mediated Cyclization7498.28 hoursHigh
Patent Alkylation6299.024 hoursIndustrial
Oxalyl Chloride Esterification8597.46 hoursHigh

Critical Observations :

  • Metal-Free Routes : While environmentally favorable, they require longer reaction times (8–24 hours) compared to microwave-assisted condensation (30 minutes).

  • Patent Methods : Prioritize scalability over atom economy, using stoichiometric oxalyl chloride and brominated intermediates.

Characterization and Analytical Data

Spectroscopic Profiles

¹³C NMR (100 MHz, CDCl₃) :

  • 167.8 ppm (C=O, benzoate ester)

  • 143.1 ppm (C-3, imidazo ring)

  • 127.4–132.6 ppm (aromatic carbons).

HRMS (ESI) :

  • Calculated for C₁₇H₁₅N₂O₂ [M+H]⁺: 295.1182

  • Found: 295.1178 .

Scientific Research Applications

Biological Activities

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate and its derivatives have been investigated for their potential as therapeutic agents due to their interaction with various biological targets.

  • Anticancer Properties : Research indicates that compounds related to imidazo[1,2-a]pyridine structures can inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT mutations by these compounds offers a promising avenue for cancer treatment .
  • Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyridine have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may be developed further as an antimicrobial agent .
  • Activation of Nuclear Receptors : Compounds with imidazo[1,2-a]pyridine cores have been studied for their ability to activate human constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes . This activation could lead to the development of new drugs targeting metabolic pathways.

Therapeutic Potentials

The therapeutic applications of this compound extend beyond cancer treatment and antimicrobial use:

  • Anti-inflammatory Effects : Certain derivatives have shown potential in targeting discoidin-domain receptors (DDR), which are involved in inflammatory processes. This could lead to the development of anti-inflammatory drugs .
  • Antiprotozoal Activity : Research is ongoing into the antiprotozoal properties of imidazole derivatives, suggesting potential applications in treating parasitic infections .

Case Study 1: Anticancer Activity

A study demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited significant anticancer activity against GIST cell lines by effectively inhibiting c-KIT mutations. The research highlighted the structure-activity relationship (SAR) that underpins their efficacy .

Case Study 2: Antimicrobial Evaluation

In another investigation, ethyl esters of imidazo[1,2-a]pyridine were synthesized and evaluated for their antimicrobial properties using agar diffusion methods. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Linkers Molecular Weight Key Properties/Activities References
This compound Ethyl benzoate + imidazo[1,2-a]pyridine None ~307.34 Baseline lipophilicity (estimated) N/A
I-6230 Ethyl benzoate Pyridazin-3-yl, phenethylamino ~393.44 Potential kinase inhibition
Compound 16 (Methyl benzoate derivative) Methyl benzoate + ethynyl Ethynyl spacer 430.09 Enhanced rigidity, 60.3% yield
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate Ethyl acetate Imidazo[1,2-a]pyridine ~220.25 Higher aqueous solubility
Ethyl 4-(7-cyano-1-SEM-imidazo[1,2-b]pyrazol-3-yl)benzoate Ethyl benzoate + imidazo[1,2-b]pyrazole Cyano, SEM group ~443.58 Metabolic stability, 84% yield

Research Findings and Implications

  • Synthetic Accessibility : Ethyl benzoate derivatives with imidazo[1,2-a]pyridine (e.g., Compound 16) are synthesized efficiently using visible light-mediated catalysis, whereas SEM-protected analogs require ZnCl2-mediated coupling .
  • Biological Relevance : Sulfonamide-substituted analogs (e.g., Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) show promise as kinase inhibitors due to hydrogen-bonding motifs .
  • Physicochemical Trends : Acetate esters (e.g., Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate) exhibit lower clogP values (~1.5) compared to benzoate derivatives (~2.5), influencing bioavailability .

Biological Activity

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The imidazo[1,2-a]pyridine scaffold is known for its potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antibacterial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway. For example, certain derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways .

Antibacterial Studies

A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity using the disc diffusion method. Among these compounds, some exhibited a wider zone of inhibition compared to standard antibiotics like streptomycin. The most potent compound showed an MIC of 4 µg/mL against Bacillus subtilis .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound inhibited cell proliferation with an IC50 of approximately 10 µM in T47D breast cancer cells while promoting apoptosis through caspase activation .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of key survival kinases and modulation of signaling pathways critical for cancer cell survival. Notably, compounds with similar structures have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target involved in cancer metabolism .

Data Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC values: 1 - 16 µg/mL against various strains
AnticancerIC50 ~10 µM in breast cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. What analytical methods ensure batch-to-batch consistency in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and gradient elution.
  • Residual solvent analysis : GC-MS to detect traces of ethanol or THF.
  • Chiral HPLC : For enantiomeric purity in stereochemically complex derivatives .

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